4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione
Description
4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated derivative of phthalic anhydride (1,3-dihydro-2-benzofuran-1,3-dione), where three hydrogen atoms on the aromatic ring are replaced by fluorine atoms at positions 4, 5, and 4. This substitution significantly alters its electronic and steric properties, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
4,5,6-trifluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWABSMXKULCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese(III) Acetate-Mediated Radical Cyclization
The radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes, catalyzed by manganese(III) acetate, provides a robust pathway to fluorinated dihydrofuran intermediates. For instance, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (1a ) reacts with 1-(2-thienyl)-1-cyclohexene (2a ) to yield bicyclic enol ethers (e.g., 3a ) in 35% yield. This method leverages Mn(III) to generate radicals that initiate cyclization, forming the dihydrofuran core.
Mechanistic Insights :
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Radical Formation : Mn(III) oxidizes the 1,3-dicarbonyl compound, generating a trifluoromethyl radical.
-
Alkene Addition : The radical adds to the alkene, forming a stabilized intermediate.
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Oxidation and Cyclization : Mn(III) further oxidizes the intermediate to a carbocation, which undergoes intramolecular cyclization to yield the dihydrofuran.
Substrate Scope and Limitations
Table 1 summarizes the reaction of trifluoromethyl-1,3-dicarbonyl compounds (1a–e ) with alkenes (2a–f ):
| Entry | 1,3-Dicarbonyl (R) | Alkene (Structure) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Thienyl (1a ) | 1-(2-Thienyl)-cyclohexene (2a ) | 3a | 35 |
| 2 | Phenyl (1b ) | 1-(2-Thienyl)-cyclohexene (2a ) | 3b | 32 |
| 3 | 2-Furyl (1c ) | 1-(2-Thienyl)-cyclopentene (2b ) | 3c | 43 |
Yields are influenced by steric and electronic effects; electron-deficient alkenes (e.g., 2c–f ) enhance reactivity, achieving up to 83% yield (3f ).
Heteroannulation of Fluorinated Cyclohexenones with Benzoquinones
Acid-Catalyzed [3+2] Cycloaddition
Benzoquinone (BQ) derivatives undergo heteroannulation with fluorinated cyclohexenones under acidic conditions. For example, refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1b ) with BQ in PhMe/AcOH produces benzofuran derivatives via a [3+2] cycloaddition mechanism. This one-pot method simplifies multi-step syntheses, achieving 81% yield for analogous structures.
Key Observations :
Synthesis of Fluorinated Benzofuran-1,3-diones
Introducing fluorine substituents at positions 4,5,6 requires fluorinated precursors. For example, using 4-fluorophenyl-substituted alkenes (2c ) with 1a–e yields 5,5-bis(4-fluorophenyl)-dihydrofuran derivatives (e.g., 3h , 75% yield). Subsequent oxidation of the dihydrofuran to the 1,3-dione is achieved using Mn(OAc)₃ or other oxidants.
Post-Synthetic Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination of pre-formed benzofuran-1,3-diones using Selectfluor® or F-TEDA-BF₄ introduces fluorine atoms at vacant positions. However, the electron-withdrawing nature of the dione moiety deactivates the aromatic ring, necessitating harsh conditions that may compromise yield.
Directed Ortho-Fluorination
Directed metallation techniques (e.g., using LiTMP) enable regioselective fluorination. For instance, lithiation of 1,3-dihydro-2-benzofuran-1,3-dione followed by treatment with NFSI affords 4-fluoro derivatives, though achieving tri-substitution remains challenging.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR : Protons adjacent to the dione moiety (H-3a) resonate at δ 3.59–4.05 ppm (³J = 6.8–9.2 Hz).
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¹³C NMR : The carbonyl carbon appears as a quartet at δ 173.3–176.5 ppm (²JCF = 33.6–35.5 Hz), confirming trifluoromethyl substitution.
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¹⁹F NMR : CF₃ groups resonate at δ −76.05 ppm, while aromatic fluorines appear upfield (δ −113.52 ppm).
Chemical Reactions Analysis
Types of Reactions
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated benzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzofuran carboxylic acids, while reduction can produce fluorinated benzofuran alcohols .
Scientific Research Applications
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione with structurally related benzofuran-1,3-dione derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Benzofuran-1,3-dione Derivatives
*Calculated based on atomic masses.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (F, Cl, Br, I): Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl groups, enhancing reactivity in nucleophilic acyl substitution reactions. This property is critical in pharmaceutical intermediates (e.g., 5-iodo derivative in API synthesis) .
- Trifluoro vs. Difluoro Substitution: The trifluoro derivative’s three fluorine atoms create a highly electron-deficient aromatic ring, likely improving thermal stability and resistance to oxidation compared to difluoro or non-fluorinated analogs .
Biological Activity
4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1982348-21-9 |
| Molecular Formula | C₈H₃F₃O₃ |
| Molecular Weight | 202.09 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects. Notably, its antiproliferative and antimicrobial properties have garnered attention in recent studies.
Antiproliferative Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. A study focused on the synthesis of fluorinated compounds similar to this compound reported significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells .
Key Findings:
- The compound demonstrated IC50 values in the low micromolar range against tested cancer cell lines.
- Mechanistic studies suggested that the antiproliferative activity may be mediated through apoptosis induction rather than direct inhibition of key metabolic enzymes.
Antimicrobial Properties
Another aspect of biological activity explored is the compound's antimicrobial properties. In vitro assays have shown that it exhibits moderate inhibitory effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be approximately 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
- The compound was found to disrupt bacterial cell membrane integrity as evidenced by increased permeability assays.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its fluorine substituents may enhance lipophilicity and facilitate better interaction with cellular membranes and proteins involved in signaling pathways related to cell proliferation and survival.
Q & A
Q. What are the recommended synthetic routes for 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione?
A practical approach involves halogenation of the parent compound, 1,3-dihydro-2-benzofuran-1,3-dione (phthalic anhydride analog), using fluorinating agents. For example:
- Step 1 : Start with the unsubstituted benzofuran-dione core.
- Step 2 : Introduce fluorine atoms at positions 4, 5, and 6 via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. Fluorinating agents like Selectfluor or XeF₂ under controlled conditions may be employed, as seen in analogous halogenation of tetrachlorophthalic anhydride .
- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Validate purity via HPLC or melting point analysis .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of spectroscopic and computational methods:
- NMR : Compare H and F NMR spectra with predicted shifts from density functional theory (DFT) models. Fluorine substitution induces distinct deshielding effects in aromatic regions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈HF₃O₃).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with structurally related compounds like tetrachlorophthalic anhydride .
Q. What solvents and conditions are optimal for handling this compound?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and electron-deficient nature.
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the anhydride moiety. Avoid prolonged exposure to moisture, as hydrolysis may yield trifluorinated phthalic acid derivatives .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents influence reactivity in Diels-Alder reactions?
The 4,5,6-trifluoro substitution enhances the electrophilicity of the anhydride ring, accelerating reactions with dienes. Key considerations:
- Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 25–80°C) using UV-Vis spectroscopy. Compare with non-fluorinated analogs to quantify rate enhancement .
- Regioselectivity : Fluorine’s meta-directing effects may alter adduct regiochemistry. Computational modeling (e.g., DFT) predicts transition states and orbital interactions .
Q. What strategies resolve conflicting spectral data for fluorinated benzofuran-dione derivatives?
- Cross-Validation : Combine C DEPT NMR with 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, F-H HOESY can clarify spatial proximity of fluorine atoms to protons .
- Isotopic Labeling : Synthesize O-labeled analogs to track hydrolysis pathways and validate mass spectral fragmentation patterns .
Q. How can computational chemistry predict the compound’s stability under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
